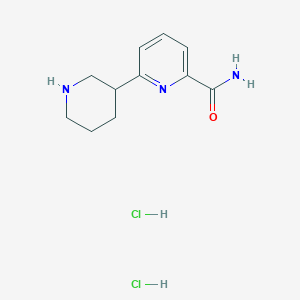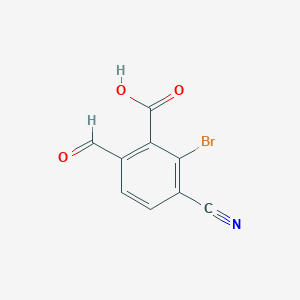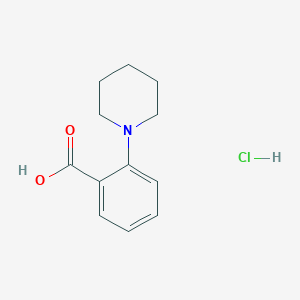
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride consists of a piperidine ring attached to a pyridine ring via a carbon atom. The pyridine ring carries a carboxamide group at the 2-position.Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H17Cl2N3O and a molecular weight of 278.18 g/mol .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists : This compound has been studied for its role as a potent and specific antagonist for the cannabinoid receptor, particularly in the brain. It has potential therapeutic applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Kinetic Resolution of Racemic Carboxamides : It has been used in the kinetic resolution of racemic carboxamides to yield enantiomerically enriched carboxylic acids. This process is significant in stereoselective synthesis, which is crucial in drug development (Eichhorn et al., 1997).
Mycobacterium tuberculosis Inhibitors : Research has explored its derivatives as inhibitors of Mycobacterium tuberculosis, suggesting a role in developing new antimycobacterial drugs (Samala et al., 2014).
PCSK9 mRNA Translation Inhibitors : Certain analogs of this compound have been identified as PCSK9 mRNA translation inhibitors, which could be significant in the management of cholesterol levels (Londregan et al., 2018).
Voltage-Gated Skeletal Muscle Sodium Channel Blockers : Some analogs have been synthesized as sodium channel blockers, showing promise in the development of antimyotonic agents (Catalano et al., 2008).
DNA Gyrase B Inhibitors : The compound's derivatives have been studied as potential inhibitors of DNA gyrase B, which is a significant target in antibacterial drug discovery (Jukič et al., 2017).
Anti-angiogenic and DNA Cleavage Studies : Novel derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage abilities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Tubulin Inhibitors : Some compounds in this category have been discovered as tubulin inhibitors, which could be significant in the development of antiproliferative agents for cancer treatment (Krasavin et al., 2014).
Mécanisme D'action
The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is currently unknown as it is primarily used for research purposes.
Propriétés
IUPAC Name |
6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNFIJKTXYNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















